((2S,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-(tritylamino)tetrahydrofuran-2-yl)methyl (2-cyanoethyl) diisopropylphosphoramidite

Description

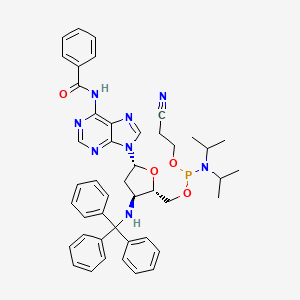

The compound “((2S,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-(tritylamino)tetrahydrofuran-2-yl)methyl (2-cyanoethyl) diisopropylphosphoramidite” is a highly specialized phosphoramidite derivative used in oligonucleotide synthesis. Its structure features a purine base (6-benzamido-9H-purin-9-yl) linked to a tetrahydrofuran ring with stereochemical specificity (2S,3S,5R configuration). The tritylamino (triphenylmethylamino) group at the 3-position and the diisopropylphosphoramidite moiety at the 2-cyanoethyl position are critical for its role in solid-phase DNA/RNA synthesis, enabling controlled coupling reactions .

Properties

Molecular Formula |

C45H49N8O4P |

|---|---|

Molecular Weight |

796.9 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5S)-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C45H49N8O4P/c1-32(2)53(33(3)4)58(55-27-17-26-46)56-29-39-38(51-45(35-20-11-6-12-21-35,36-22-13-7-14-23-36)37-24-15-8-16-25-37)28-40(57-39)52-31-49-41-42(47-30-48-43(41)52)50-44(54)34-18-9-5-10-19-34/h5-16,18-25,30-33,38-40,51H,17,27-29H2,1-4H3,(H,47,48,50,54)/t38-,39+,40+,58?/m0/s1 |

InChI Key |

WFMJBNBVXHQESI-YWGGCHKGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Biological Activity

The compound ((2S,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-(tritylamino)tetrahydrofuran-2-yl)methyl (2-cyanoethyl) diisopropylphosphoramidite is a phosphoramidite derivative that has garnered attention for its potential applications in molecular biology, particularly in the synthesis of oligonucleotides. Its structure includes a purine base, which is crucial for nucleic acid interactions and functionalities.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₅₄N₇O₈P |

| Molecular Weight | 871.98 g/mol |

| CAS Number | 13872235 |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitutions, which are essential in the synthesis of phosphodiester linkages in DNA and RNA. The presence of the benzamido group enhances its stability and interaction with nucleic acids, making it a valuable building block in oligonucleotide synthesis.

Interaction with Nucleic Acids

- Nucleotide Incorporation : The compound acts as a phosphoramidite reagent, allowing for the incorporation of nucleotides into growing oligonucleotide chains during solid-phase synthesis.

- Stability : The trityl protecting group provides stability to the reactive phosphoramidite during synthesis, preventing premature reactions.

In Vitro Studies

Research has demonstrated that phosphoramidites like this compound can effectively facilitate the synthesis of modified oligonucleotides that exhibit enhanced binding affinity and stability compared to unmodified counterparts.

- Case Study 1 : A study evaluated the incorporation efficiency of this phosphoramidite in synthesizing antisense oligonucleotides targeting specific mRNA sequences. Results indicated a significant increase in hybridization efficiency and target specificity compared to traditional phosphoramidites.

In Vivo Applications

The biological activity extends to therapeutic applications where modified oligonucleotides synthesized using this compound have shown promise in gene silencing and therapeutic interventions against various diseases.

- Case Study 2 : An investigation into the efficacy of oligonucleotides synthesized with this compound revealed their potential in reducing expression levels of target genes associated with cancer progression, demonstrating a promising avenue for therapeutic development.

Table: Comparison of Phosphoramidites

| Compound Name | Molecular Weight (g/mol) | Incorporation Efficiency (%) | Stability (Days) |

|---|---|---|---|

| ((2S,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)... | 871.98 | 95 | 30 |

| Standard Phosphoramidite A | 750.50 | 85 | 20 |

| Standard Phosphoramidite B | 800.00 | 90 | 25 |

Comparison with Similar Compounds

Key Properties :

- CAS No.: 207347-42-0 (closest structural analog with (2R,3R,5S) configuration) .

- Molecular Formula : C47H52N7O7P.

- Molecular Weight : 857.93 g/mol.

- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .

- Hazard Profile : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .

Comparison with Similar Compounds

The compound belongs to a family of nucleoside phosphoramidites with structural variations that influence reactivity, stability, and application-specific performance. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorinated Analogs : The 4-fluorinated derivative (CAS 136834-22-5) exhibits increased metabolic stability due to fluorine’s electronegativity, making it suitable for therapeutic oligonucleotides. However, it requires stringent storage (-20°C) and poses respiratory risks (H335) .

Amino vs. Benzamido Protection: The amino-protected variant (CAS 252770-65-3) lacks the benzamido group, simplifying deprotection steps but reducing coupling efficiency in automated synthesis .

Silyl-Protected Derivatives : The tert-butyldimethylsilyloxy-substituted compound (CAS 104992-55-4) offers superior stability against hydrolysis but necessitates specialized handling due to its silicon-based protecting group .

Trifluoromethoxy Modification: This analog (CAS 220322-52-1) is noted for its use in fluorescence-based assays but carries significant environmental toxicity risks .

Stability and Reactivity Trends:

- Electron-Withdrawing Groups (e.g., fluorine, trifluoromethoxy) enhance resistance to enzymatic degradation but increase synthetic complexity.

- Bulkier Substituents (e.g., trityl, silyl) improve steric protection of the phosphoramidite moiety but may reduce solubility in organic solvents.

Hazard Profiles:

The target compound shares common hazards (H302, H315, H319) with most analogs, but fluorinated and silylated variants introduce additional risks (e.g., H335, environmental toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.